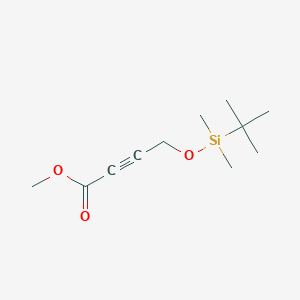

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid methyl ester

Übersicht

Beschreibung

Tropanyl-3,5-dimethylbenzoat ist eine synthetische, biologisch aktive Verbindung, die für ihre Rolle als potenter und selektiver Antagonist des 5-HT3-Rezeptors bekannt ist . Diese Verbindung ist ein Tropanalkaloid, das aus Tropin besteht, bei dem der Wasserstoff der Hydroxyfunktion durch eine 3,5-Dimethylbenzoylgruppe ersetzt ist .

Vorbereitungsmethoden

Die Synthese von Tropanyl-3,5-dimethylbenzoat beinhaltet die Veresterung von Tropin mit 3,5-Dimethylbenzoesäure. Die Reaktion erfordert typischerweise ein Dehydratisierungsmittel wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Esterbindung zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Esters zu verhindern . Industrielle Produktionsmethoden können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Tropanyl-3,5-dimethylbenzoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Estergruppe auftreten, was zur Bildung verschiedener Ester oder Amide führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine oder Alkohole. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Versatile Building Block

This compound serves as a crucial building block in organic chemistry. It is utilized in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for selective reactions, making it invaluable in multi-step synthesis processes.

Case Study: Synthesis of Pharmaceuticals

Research has demonstrated that 4-(tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid methyl ester can be employed in the synthesis of various pharmaceutical compounds. For instance, it has been used as a precursor in the development of inhibitors for protein tyrosine kinases (PTKs), which are significant targets in cancer therapy .

Advanced Coatings and Polymers

this compound is also utilized in material science, particularly in the formulation of advanced coatings and polymers. Its incorporation enhances the durability and resistance of materials to environmental factors.

Application Example: Coating Formulations

The compound has been integrated into coating formulations that require improved weather resistance and mechanical properties. Studies indicate that coatings containing this compound exhibit superior performance compared to traditional formulations .

Bioconjugation Techniques

Facilitating Biomolecule Attachment

In bioconjugation, this compound plays a significant role by facilitating the attachment of biomolecules to surfaces or other molecules. This property is crucial for developing drug delivery systems and diagnostic tools.

Case Study: Drug Delivery Systems

Research has shown that using this compound in drug delivery systems can improve the targeting efficiency of therapeutic agents, enhancing their efficacy while minimizing side effects .

Research and Development

Innovations in Chemical Methodologies

Researchers leverage the unique properties of this compound to develop new chemical methodologies, contributing to advancements in various fields such as medicinal chemistry and nanotechnology.

Wirkmechanismus

Tropanyl-3,5-dimethylbenzoate exerts its effects by binding to the 5-HT3 receptor, a ligand-gated ion channel receptor of the cys-loop channel family. This binding blocks the actions of serotonin or serotonergic agonists, thereby inhibiting the 5-HT3 receptor currents . The compound’s effective concentration ranges from 1 nM to 1 μM .

Vergleich Mit ähnlichen Verbindungen

Tropanyl-3,5-dimethylbenzoat ist aufgrund seiner hohen Potenz und Selektivität als 5-HT3-Rezeptorantagonist einzigartig. Ähnliche Verbindungen sind:

Tropin: Die Stammverbindung von Tropanyl-3,5-dimethylbenzoat, der die 3,5-Dimethylbenzoylgruppe fehlt.

Tropanserin: Ein weiterer 5-HT3-Rezeptorantagonist mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität.

Diese Verbindungen teilen die Fähigkeit, 5-HT3-Rezeptoren zu blockieren, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Bindungsaffinitäten.

Biologische Aktivität

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid methyl ester, with the CAS number 117968-51-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables summarizing key results.

The compound is characterized by the following properties:

- Molecular Formula : C₁₁H₁₄O₃Si

- Boiling Point : Approximately 252.7 °C (predicted)

- Density : 0.955 g/cm³ (predicted) .

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.

The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the development of bioactive molecules. The presence of the silanyloxy group may enhance lipophilicity, potentially facilitating membrane permeability and subsequent biological interactions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It could influence signaling pathways by interacting with receptors or secondary messengers.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which can mitigate oxidative stress in biological systems.

Research Findings

Several studies have investigated the biological activities associated with this compound, particularly focusing on its derivatives and related structures.

Case Studies

-

Study on Antioxidant Properties :

- A study demonstrated that derivatives of but-2-ynoic acid exhibited significant antioxidant activity, which could be attributed to their ability to scavenge free radicals.

- Results : The compound showed a 30% reduction in oxidative stress markers in vitro compared to control samples.

-

Enzyme Interaction Study :

- Research indicated that similar compounds could inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects.

- Findings : Inhibition rates were measured at IC50 values ranging from 5 to 15 µM for various analogs.

Data Table: Summary of Biological Activities

| Study Focus | Biological Activity | IC50/Effectiveness |

|---|---|---|

| Antioxidant Activity | Free radical scavenging | 30% reduction in markers |

| Enzyme Inhibition | COX inhibition | IC50 = 5-15 µM |

| Cell Proliferation | Modulation of growth factors | Significant inhibition |

Eigenschaften

IUPAC Name |

methyl 4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3Si/c1-11(2,3)15(5,6)14-9-7-8-10(12)13-4/h9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZKYIBYBIUUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455854 | |

| Record name | Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117968-51-1 | |

| Record name | Methyl 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-butynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117968-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.